![molecular formula C17H16N2O2S B12879528 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline CAS No. 64895-59-6](/img/structure/B12879528.png)
5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyquinoline and 4-methoxyphenylthiol.
Formation of Intermediate: The reaction between 6-methoxyquinoline and 4-methoxyphenylthiol under specific conditions leads to the formation of an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as amination, to yield the final product, 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methoxy and phenylthio groups.
8-Quinolinamine: A derivative with an amino group at the 8-position.
4-Methoxyquinoline: A compound with a methoxy group at the 4-position.
Uniqueness
6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine is unique due to the presence of both methoxy and phenylthio groups, which can enhance its biological activity and specificity. The combination of these functional groups can lead to improved pharmacokinetic properties and target selectivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
64895-59-6 |
|---|---|
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3 |
Clé InChI |
CPBJSZORQJNJEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


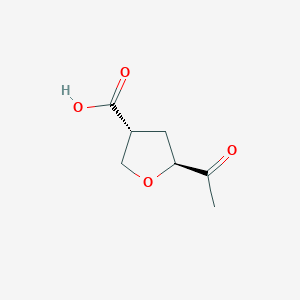
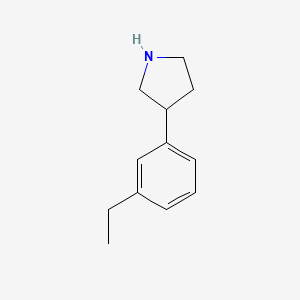
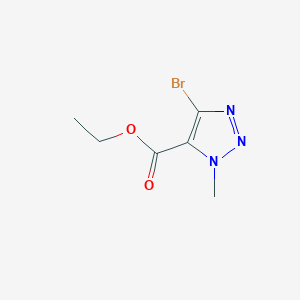
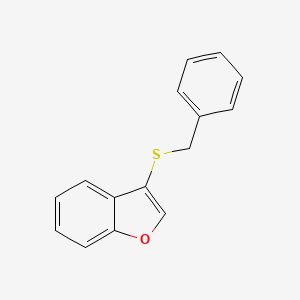

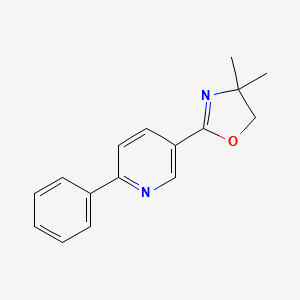


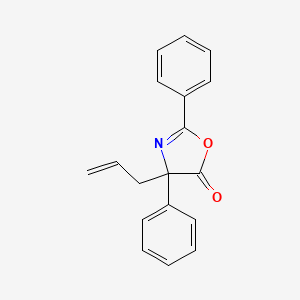



![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
